6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Drug Discovery
Nitrogen-containing heterocycles are a dominant feature in the landscape of pharmaceuticals. nih.govbenthamscience.com Their prevalence is underscored by the fact that a significant majority of all biologically active compounds contain a heterocyclic or a nitrogen-heterocyclic backbone. benthamscience.com The presence of nitrogen atoms allows for the formation of crucial hydrogen bonds with biological macromolecules such as enzymes and nucleic acids, which can lead to more stable drug-target complexes. nih.gov This ability to mimic natural metabolites and other endogenous molecules further highlights their pivotal role in drug design. nih.gov The structural and functional diversity of these compounds has led to their use in a wide array of applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govsynhet.com
Overview of Phthalazine (B143731) Core Structures in Pharmaceutical Research
Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a valuable scaffold in medicinal chemistry. researchgate.netmedchemexpress.com The phthalazine core is found in a number of compounds with a rich diversity of biological properties. medchemexpress.com For instance, derivatives of phthalazine have been investigated for their potential as anticancer agents, often targeting enzymes involved in cancer progression. medchemexpress.comuni.lu The interest in phthalazines is also due to their presence in established drugs like hydralazine, used for treating heart failure, and azelastine, an antihistamine. uni.lu The versatility of the phthalazine ring system allows for the synthesis of complex molecules with a range of therapeutic applications, from cardiovascular diseases to cancer. researchgate.netuni.lu
The 1,2,4-Triazole (B32235) Moiety as a Privileged Scaffold in Biologically Active Compounds
The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. This distinction is due to its frequent appearance in compounds exhibiting a wide spectrum of biological activities. nih.gov The 1,2,4-triazole moiety is a key component in numerous marketed drugs, including the antifungal agent fluconazole (B54011) and the antiviral drug ribavirin. nih.govugm.ac.id Its derivatives have been extensively studied and have shown promise as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. journalagent.comresearchgate.net The ability of the 1,2,4-triazole ring to participate in various biological interactions while often conferring favorable metabolic stability makes it a highly attractive component in the design of new drugs.
Historical Perspectives and Genesis of 6-Chloro-nih.govnih.govnih.govtriazolo[3,4-a]phthalazine Research
The initial interest in the nih.govnih.govnih.govtriazolo[3,4-a]phthalazine core can be traced back to studies on the metabolites of antihypertensive drugs. It was reported that 1,2,4-triazolo(3,4-a)phthalazine and its 3-methyl and 3-ethyl derivatives are metabolites of the hypotensive drugs ecarazine and hydralazine. These metabolites themselves were found to be potent inhibitors of cyclic adenosine (B11128) monophosphate phosphodiesterase and possessed smooth muscle relaxant activity. This discovery likely spurred further investigation into the pharmacological potential of this fused heterocyclic system.
The synthesis of the parent compound, 6-Chloro- nih.govnih.govnih.govtriazolo[3,4-a]phthalazine, provided a key intermediate for the development of a diverse range of derivatives. synhet.com The introduction of a chlorine atom at the 6-position offers a reactive site for further chemical modification, allowing for the exploration of structure-activity relationships. Researchers have since synthesized numerous novel derivatives by substituting the chlorine atom with various functional groups to enhance biological activity, leading to the discovery of compounds with potential anticancer, antimicrobial, and positive inotropic effects. nih.govnih.gov
Research Findings on nih.govnih.govnih.govtriazolo[3,4-a]phthalazine Derivatives
Substantial research has been conducted on derivatives of the nih.govnih.govnih.govtriazolo[3,4-a]phthalazine scaffold, leading to the identification of compounds with significant biological activities. The following tables summarize some of the key findings from these studies.
Anticancer Activity of Selected Derivatives
Several studies have focused on the synthesis of novel nih.govnih.govnih.govtriazolo[3,4-a]phthalazine derivatives and their evaluation as potential anticancer agents. The table below presents the in vitro cytotoxic activity of some of these compounds against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11h | MGC-803 (gastric) | 4.5 | |
| 11h | EC-9706 (esophageal) | 2.0 | |
| 11h | HeLa (cervical) | 3.8 | |
| 11h | MCF-7 (breast) | 2.9 | |
| 6o | HCT116 (colon) | 7±0.06 | benthamscience.com |
| 6m | HCT116 (colon) | 13±0.11 | benthamscience.com |
| 6d | HCT116 (colon) | 15±0.14 | benthamscience.com |
| 9b | HCT116 (colon) | 23±0.22 | benthamscience.com |
| 6o | MCF-7 (breast) | 16.98±0.15 | benthamscience.com |
| 6d | MCF-7 (breast) | 18.2±0.17 | benthamscience.com |
| 6a | MCF-7 (breast) | 57.54±0.53 | benthamscience.com |
| 6n | MCF-7 (breast) | 66.45±0.67 | benthamscience.com |
Antimicrobial Activity of Selected Derivatives
The antimicrobial potential of nih.govnih.govnih.govtriazolo[3,4-a]phthalazine derivatives has also been an area of active investigation. The table below highlights the activity of some compounds against various bacterial and fungal strains.
| Compound ID | Microorganism | Activity | Reference |
| 5l | Staphylococcus aureus | Inhibitory | nih.gov |
| 5l | Various bacterial and fungal strains | Inhibitory | nih.gov |
| 12b | Staphylococcus aureus | Equipotent to ampicillin (B1664943) | nih.gov |
| 13b | Staphylococcus aureus | Equipotent to ampicillin | nih.gov |
| 10a | Escherichia coli | As potent as ampicillin | nih.gov |
| 10f | Escherichia coli | As potent as ampicillin | nih.gov |
| 14b | Candida albicans | Equipotency to clotrimazole (B1669251) | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[3,4-a]phthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-8-6-3-1-2-4-7(6)9-12-11-5-14(9)13-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXQUTKJCQAPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=CN3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310578 | |
| Record name | 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804147 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52494-53-8 | |
| Record name | 52494-53-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 6 Chloro 1 2 3 Triazolo 3,4 a Phthalazine and Its Derivatives
Foundational Synthetic Routes to the 6-Chloro-researchgate.netderpharmachemica.comresearchgate.nettriazolo[3,4-a]phthalazine Core
The construction of the fundamental tricyclic framework can be achieved through several key synthetic approaches, each offering distinct advantages in terms of precursor availability and reaction conditions.
A prevalent and classical method for forming the triazole ring is through the cyclocondensation of a hydrazinylphthalazine precursor with a suitable one-carbon electrophile. researchgate.netbeilstein-journals.org This strategy involves the initial synthesis of a reactive intermediate, such as 1-hydrazinophthalazine, which then undergoes an annelation reaction to yield the fused triazolo system. researchgate.net
The synthesis often commences from readily available starting materials like phthalic anhydride. For instance, a synthetic pathway can involve the conversion of phthalic anhydride to 2,3-dihydrophthalazine-1,4-dione, which is then treated with a chlorinating agent to produce a dichlorophthalazine intermediate. Subsequent reaction with hydrazine hydrate furnishes the key 4-hydrazinophthalazin-1-chloro phthalazine (B143731) precursor. This intermediate is then cyclized. The choice of the cyclizing agent directly determines the substituent at the 3-position of the resulting triazole ring. For example, refluxing 1-hydrazinophthalazine with formic acid yields the unsubstituted 6-substituted- researchgate.netresearchgate.nettriazolo[3,4-a]phthalazine. researchgate.net
| Precursor | Cyclizing Reagent | Product | Reference |
| 1-Hydrazinophthalazine | Formic Acid | researchgate.netresearchgate.nettriazolo[3,4-a]phthalazine | researchgate.net |
| 1-Hydrazinophthalazine | Acetic Acid | 3-Methyl- researchgate.netresearchgate.nettriazolo[3,4-a]phthalazine | researchgate.net |
| 4-Hydrazinophthalazin-1-chloro phthalazine | Substituted Benzoyl Chlorides | 6-Chloro-3-aryl-5,6-dihydro- researchgate.netresearchgate.nettriazolo[3,4-a]phthalazine | |
| 1-Hydrazinophthalazine | Carbon Disulfide | researchgate.netresearchgate.netTriazolo[3,4-a]phthalazine-3-thiol | prepchem.com |
Nucleophilic aromatic substitution (SNAr) is a powerful tool for building the phthalazine framework and for its subsequent modification. nih.gov The synthesis of the target 6-Chloro- researchgate.netresearchgate.nettriazolo[3,4-a]phthalazine can be envisioned starting from 1,4-dichlorophthalazine. The differential reactivity of the two chlorine atoms allows for a regioselective substitution. The carbon at position 4 in similar N-heterocyclic systems is often more susceptible to nucleophilic attack than the carbon at position 1. nih.gov
In this approach, a controlled reaction of 1,4-dichlorophthalazine with hydrazine hydrate would lead to the selective displacement of one chlorine atom to form 1-chloro-4-hydrazinylphthalazine. This intermediate can then undergo an intramolecular cyclization, often facilitated by heating, to form the triazole ring, yielding the desired 6-Chloro- researchgate.netresearchgate.nettriazolo[3,4-a]phthalazine. One reported synthesis of this compound resulted in a yellow solid with a yield of 82% and a melting point of 176–177 °C. researchgate.net
Modern synthetic chemistry has seen the rise of catalytic dehydrogenative coupling reactions, which form C-N or N-N bonds through the formal removal of a hydrogen molecule, often under oxidative conditions. beilstein-journals.org This approach represents a highly atom-economical method for constructing heterocyclic rings. In the context of the triazolophthalazine core, such a technique could theoretically involve the intramolecular cyclization of a hydrazone derivative of a chlorophthalazine. This process would be facilitated by a transition-metal catalyst and an oxidant (such as atmospheric oxygen), avoiding the need for pre-functionalized, one-carbon cyclizing agents. While specific examples for the direct synthesis of 6-Chloro- researchgate.netresearchgate.nettriazolo[3,4-a]phthalazine using this method are not extensively detailed, the principle is a key strategy in contemporary heterocyclic synthesis. beilstein-journals.org
Diversification Strategies for 6-Chloro-researchgate.netderpharmachemica.comresearchgate.nettriazolo[3,4-a]phthalazine Derivatives
Once the core 6-Chloro- researchgate.netresearchgate.nettriazolo[3,4-a]phthalazine structure is obtained, it serves as a versatile platform for further structural modifications. Diversification can be achieved by targeting either the triazole ring or the phthalazine moiety.
The substituent at the 3-position of the triazole ring is typically introduced during the cyclocondensation step, as outlined in section 2.1.1. By varying the one-carbon unit used for ring closure, a wide array of derivatives can be synthesized.
Aryl/Alkyl Substituents: Using carboxylic acids (e.g., acetic acid) or their derivatives like acid chlorides and anhydrides in the reaction with the hydrazinyl precursor leads to the introduction of corresponding alkyl or aryl groups at the 3-position. researchgate.net
Thiol Group: A particularly useful derivative is the 3-thiol (or its tautomeric thione form), which can be synthesized by cyclizing 1-hydrazinophthalazine with carbon disulfide in the presence of a base like pyridine or triethylamine. prepchem.com The resulting thiol group is a versatile handle for further modifications via S-alkylation or oxidation.
Amino Groups: The synthesis of 3-amino derivatives can be achieved by using cyanogen bromide as the cyclizing agent.
Hydrazone Hybrids: Another strategy involves reacting a hydrazide intermediate with various aldehydes to form hydrazones, which can then be cyclized to introduce a diverse range of substituted moieties at the 3-position. nih.gov
| Reagent for Cyclization | Resulting Substituent at 3-Position | Reference |
| Formic Acid | -H | researchgate.net |
| Acetic Acid | -CH₃ | researchgate.net |
| Substituted Benzoyl Chlorides | -Aryl | |
| Carbon Disulfide | -SH | prepchem.com |
The chlorine atom at the 6-position of the phthalazine ring is activated towards nucleophilic aromatic substitution, making it an ideal site for introducing diversity. researchgate.net The electron-withdrawing nature of the fused triazole ring system facilitates the displacement of the chloride by a variety of nucleophiles. This reaction is the most common method for diversifying the core structure.
A broad range of nucleophiles can be employed, leading to extensive libraries of derivatives. Common nucleophiles include:
Amines: Primary and secondary amines (aliphatic and aromatic) react readily to form 6-amino-substituted derivatives. For example, reaction with piperazine (B1678402) yields 6-(piperazin-1-yl)- researchgate.netresearchgate.nettriazolo[3,4-a]phthalazine. researchgate.net
Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides or phenoxides produces the corresponding 6-ether derivatives.
Thiolates: Thiolates can displace the chlorine to form 6-thioether compounds.
This substitution is a cornerstone of structure-activity relationship (SAR) studies, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties. nih.gov
| Nucleophile | Resulting Substituent at 6-Position | Reference |
| Piperazine | -N(CH₂CH₂)₂NH | researchgate.net |
| Substituted Amines (general) | -NR⁴R⁵ | google.com |
| Alkoxides (general) | -OR⁶ | google.com |
| Mercaptans (general) | -SR | google.com |
Introduction of Heterocyclic and Aromatic Substituents
A primary strategy for modifying the 6-Chloro- nih.govpressbooks.pubtriazolo[3,4-a]phthalazine scaffold involves the nucleophilic substitution of the chlorine atom at the 6-position. This allows for the introduction of a wide array of heterocyclic and aromatic moieties, leading to the synthesis of novel derivatives with tailored properties. For instance, various amines, including those bearing heterocyclic and aromatic rings, can be reacted with the chloro derivative to forge new carbon-nitrogen bonds.
The reaction of 6-Chloro- nih.govpressbooks.pubtriazolo[3,4-a]phthalazine with different nucleophiles is a common method to introduce diverse substituents. This approach has been utilized to synthesize a variety of derivatives by reacting the parent compound with amines, thiols, and other nucleophilic reagents. The conditions for these reactions are often mild, providing a versatile route to a broad range of substituted products.
Advanced Synthetic Techniques and Reaction Conditions
To enhance efficiency, yield, and control over the synthesis of 6-Chloro- nih.govpressbooks.pubtriazolo[3,4-a]phthalazine and its derivatives, advanced synthetic techniques and carefully controlled reaction environments are employed.
Controlled Reaction Environments and Catalysis
The use of catalysts and controlled reaction conditions is crucial for directing the regioselectivity and chemoselectivity of reactions in the synthesis of triazolophthalazine derivatives. For instance, catalyst-controlled regioselective intramolecular cycloamidation has been demonstrated in the synthesis of related benzotriazolodiazepine and benzotriazolodiazocine systems, where palladium and silver catalysts direct the reaction towards different cyclization pathways. nih.gov
In the synthesis of s-triazolo[3,4-a]phthalazine derivatives, the reaction of 1-hydrazinophthalazine with various reagents under controlled conditions, such as refluxing in the presence of specific acids or orthoesters, allows for the formation of the desired triazole ring. researchgate.net The choice of solvent and temperature can significantly influence the reaction outcome and yield.
Spectroscopic and Analytical Characterization of Novel Compounds
The unambiguous determination of the structure of newly synthesized 6-Chloro- nih.govpressbooks.pubtriazolo[3,4-a]phthalazine derivatives is accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. Both ¹H and ¹³C NMR spectroscopy provide valuable information about the chemical environment of individual atoms within the molecule, allowing for the confirmation of the desired structure and the identification of substituent groups.
In the characterization of 6-chloro-3-substituted 5,6-dihydro– nih.govpressbooks.pub triazolo [3,4-a] phthalazine derivatives, ¹H NMR spectra are used to identify the protons in the aromatic and aliphatic regions. The chemical shifts, splitting patterns, and integration values of the signals provide a complete picture of the proton framework. For example, aromatic protons typically appear in the downfield region, while protons of alkyl substituents are found in the upfield region.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. nih.gov The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different bonds. pressbooks.pub
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical tool in organic chemistry for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For 6-Chloro- acs.orgeurjchem.comacs.orgtriazolo[3,4-a]phthalazine, this technique provides definitive confirmation of its molecular mass.
The molecular formula of 6-Chloro- acs.orgeurjchem.comacs.orgtriazolo[3,4-a]phthalazine is C₉H₅ClN₄, which corresponds to a molecular weight of approximately 204.62 g/mol . matrixscientific.com In mass spectrometry, this is typically observed as the molecular ion peak (M⁺) in electron ionization (EI) mass spectrometry or as a protonated molecule [M+H]⁺ in electrospray ionization (ESI) mass spectrometry. The presence of a chlorine atom is characteristically indicated by an isotopic pattern in the molecular ion peak, with the M⁺ and M+2 peaks appearing in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
While specific fragmentation data for the parent compound is not extensively detailed in publicly available literature, the fragmentation of related triazolophthalazine derivatives generally involves the cleavage of the triazole and phthalazine ring systems. Common fragmentation pathways may include the loss of small molecules such as N₂, HCN, or the chlorine radical, leading to the formation of stable cationic fragments. The analysis of these fragments provides valuable insights into the connectivity and structural integrity of the synthesized molecule.
Table 1: Molecular Weight Data for 6-Chloro- acs.orgeurjchem.comacs.orgtriazolo[3,4-a]phthalazine
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-Chloro- acs.orgeurjchem.comacs.orgtriazolo[3,4-a]phthalazine | C₉H₅ClN₄ | 204.62 |
| 6-Chloro-3-methyl- acs.orgeurjchem.comacs.orgtriazolo[3,4-a]phthalazine | C₁₀H₇ClN₄ | 218.64 |
Note: The data in this table is based on the elemental composition of the compounds.
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a crucial technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides an empirical formula for the compound, which can then be compared with the theoretical composition calculated from the proposed molecular formula. This comparison is a fundamental criterion for verifying the purity and elemental composition of a newly synthesized compound.
For 6-Chloro- acs.orgeurjchem.comacs.orgtriazolo[3,4-a]phthalazine (C₉H₅ClN₄), the theoretical elemental composition is as follows:
Carbon (C): 52.83%
Hydrogen (H): 2.46%
Chlorine (Cl): 17.33%
Nitrogen (N): 27.38%
In a typical research setting, the synthesized compound would be subjected to elemental analysis, and the experimentally determined percentages of C, H, and N would be expected to be within ±0.4% of the calculated theoretical values. This close agreement serves as strong evidence for the correct elemental composition and purity of the sample. For many published studies on novel derivatives of the triazolophthalazine scaffold, elemental analysis is a standard characterization technique reported in the experimental section to validate the structures of the newly synthesized molecules.
Table 2: Theoretical Elemental Composition of 6-Chloro- acs.orgeurjchem.comacs.orgtriazolo[3,4-a]phthalazine
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 52.83 |
| Hydrogen | H | 1.01 | 5 | 5.05 | 2.46 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.33 |
| Nitrogen | N | 14.01 | 4 | 56.04 | 27.38 |
| Total | 204.63 | 100.00 |
Note: The values in this table are calculated based on the molecular formula C₉H₅ClN₄.
Structure Activity Relationship Sar Investigations of 6 Chloro 1 2 3 Triazolo 3,4 a Phthalazine Analogs
Elucidation of Key Pharmacophoric Features
The nih.govcornell.eduresearchgate.nettriazolo[3,4-a]phthalazine core is a rigid heterocyclic system that serves as a crucial scaffold for orienting substituents in three-dimensional space to interact with biological targets. cornell.edunih.gov Its biological versatility has led to its emergence as a key pharmacophoric fragment in drug discovery. researchgate.net
For inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key target in anti-angiogenic cancer therapy, the triazolophthalazine nucleus is a cornerstone of the molecular design. The design rationale often involves bioisosteric modifications of known VEGFR-2 inhibitors like vatalanib (B1682193) and sorafenib (B1663141). cornell.edu In this context, the phthalazine (B143731) portion mimics the anilinophthalazine core of vatalanib, which is crucial for binding to the ATP pocket of the kinase. cornell.edunih.gov The fused triazole ring provides a rigid framework to which various substituents can be attached, influencing potency and selectivity. cornell.edunih.gov
In the context of bromodomain inhibitors , which are epigenetic modulators with anticancer potential, the triazolophthalazine scaffold again proves essential. Docking studies have shown that the triazole ring can form critical hydrogen bonds. For instance, adjacent nitrogen atoms in the triazole ring can interact with a conserved asparagine residue found in the acetyl-lysine binding pocket of most bromodomains. nih.gov
As ligands for the gamma-aminobutyric acid-A (GABA-A) receptor , a target for anxiolytics and sedatives, the triazolophthalazine core positions aryl substituents at the 3-position and other functionalities at the 6-position, which are critical for binding affinity and subtype selectivity. nih.gov The strategic combination of the triazolophthalazine scaffold with other known pharmacophores, such as a piperazine (B1678402) moiety, has been a successful strategy to develop hybrid molecules with enhanced biological activity, including positive inotropic effects. researchgate.netresearchgate.netnih.gov
Impact of Substituent Nature and Position on Biological Potential
The electronic properties of substituents appended to the triazolophthalazine core, particularly on pendant aryl rings, significantly modulate biological activity. In the development of anticancer agents, the nature of the substituent on an aniline (B41778) ring attached to the phthalazine system was found to be critical. A study revealed that a chloro substituent at the 4-position of the aniline ring (an electron-withdrawing group) was more beneficial for bioactivity than a 4-fluoro atom. researchgate.net
Similarly, for VEGFR-2 inhibitors based on the related 4-phenylphthalazine scaffold, the hydrophobic and electronic nature of substituents plays a key role in determining potency. nih.gov The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, influencing key interactions within the enzyme's binding site, such as hydrogen bonding and π-π stacking. nih.gov This principle is a cornerstone in the rational design of kinase inhibitors, where fine-tuning the electronic landscape of the ligand can lead to improved affinity and selectivity.
The size, shape, and conformational freedom of substituents on the triazolophthalazine skeleton are determinant factors for biological potential. Steric bulk can have divergent effects depending on the specific target. For instance, in the pursuit of bromodomain inhibitors, removing all substituents from a 6-phenyl group led to a modest inhibitor but with an interesting selectivity for the BRD9 bromodomain, suggesting that larger groups at this position may be unfavorable for binding to this specific target. nih.gov Conversely, for phosphodiesterase 4 (PDE4) inhibitors based on a phthalazine scaffold, bulky and more lipophilic derivatives demonstrated increased affinity for the rolipram-binding site. researchgate.net
The length and nature of linkers used to connect the core to other fragments are also critical. In the development of VEGFR-2 inhibitors, linkers such as α,β-unsaturated ketones or pyrazole (B372694) rings have been inserted to optimize interactions within the active site. researchgate.net However, there is a clear limit to the acceptable size and flexibility; one study on nih.govcornell.eduresearchgate.nettriazolo[4,3-b]pyridazine derivatives as bromodomain inhibitors found that analogs with longer amide-based linkers showed a complete loss of inhibitory activity. researchgate.net This highlights that while extending into new regions of a binding pocket can be beneficial, it can also lead to steric clashes or unfavorable conformations.
Lipophilicity is a critical physicochemical parameter that influences a compound's solubility, permeability, and ultimately its pharmacokinetic and pharmacodynamic profile. mdpi.com In the development of triazolophthalazine analogs, a recurring challenge is balancing potency with solubility. Potent analogs of bromodomain inhibitors were often found to be highly lipophilic, which unfortunately led to poor aqueous solubility, hindering their development as drug candidates. nih.gov This necessitates a careful optimization of lipophilicity, for example, by replacing lipophilic groups like a methyl group with more polar alternatives. nih.gov
The correlation between lipophilicity and activity is not always linear. While increased lipophilicity can enhance binding to hydrophobic pockets and improve membrane permeability, it can also lead to non-specific binding and toxicity. mdpi.com Studies on related heterocyclic systems show varied relationships. For certain pyrazolone-based inhibitors, more apolar (lipophilic) compounds generally exhibited better activity. frontiersin.org However, for a series of diazaphenothiazine derivatives, the most active anticancer compounds were not the most lipophilic, suggesting other factors were more determinant for their activity. mdpi.com Therefore, optimizing the lipophilicity of triazolophthalazine analogs is a key aspect of their design, aiming for a profile that balances target affinity with drug-like properties.
Rational Design Principles Derived from SAR Data
The collective SAR data has given rise to several rational design principles for developing new analogs based on the 6-chloro- nih.govcornell.eduresearchgate.nettriazolo[3,4-a]phthalazine scaffold.
VEGFR-2 Inhibition : A primary strategy involves using the triazolophthalazine core as a rigid scaffold to mimic the hinge-binding region of known type II kinase inhibitors like sorafenib and vatalanib. cornell.edunih.gov The design focuses on attaching substituted anilino or phenoxy groups at the 6-position of the phthalazine ring system. nih.govresearchgate.net These substituents project into the ATP-binding pocket of VEGFR-2, where variations in their substitution pattern (e.g., with halogen or methoxy (B1213986) groups) are used to optimize hydrophobic and hydrogen bonding interactions. cornell.eduresearchgate.net
Bromodomain Inhibition : For this target class, the design leverages the hydrogen-bonding capability of the triazole ring nitrogens with a conserved asparagine residue in the binding pocket. nih.gov SAR studies have highlighted the importance of substituents at both the 3- and 6-positions of the triazolophthalazine system. For example, a group at the 4-position of a 6-phenyl substituent and a sulfonamide at the 3-position were found to be important for potency. nih.gov A key design principle is the modification of these substituents to enhance potency and improve physicochemical properties like solubility. nih.gov
GABA-A Receptor Modulation : The design of ligands for GABA-A receptors centers on modifying the 3-aryl and 6-substituted positions to tune affinity and selectivity for different receptor subtypes (e.g., α1, α2, α3, α5). nih.gov For example, the introduction of hydroxymethyl or alkoxy-methyl groups at the 6-position has been explored to modulate binding. nih.gov
Pharmacophore Hybridization : A recurring and successful design principle is the covalent linking of the triazolophthalazine scaffold with other biologically active moieties. researchgate.net For example, incorporating a piperazine ring at the 6-position has led to compounds with potent anticancer or positive inotropic activities. researchgate.netnih.gov This strategy aims to combine the favorable properties of two different pharmacophores into a single molecule to achieve enhanced potency or a novel activity profile.
Molecular Mechanisms of Action for 6 Chloro 1 2 3 Triazolo 3,4 a Phthalazine and Its Active Derivatives
Interaction with Defined Molecular Targets
Derivatives built upon the nih.govnih.govsigmaaldrich.comtriazolo[3,4-a]phthalazine framework have been synthesized and evaluated for their ability to bind to and modulate the function of several key biological molecules. These interactions are fundamental to their observed pharmacological profiles.
Enzyme Inhibition Profiles (e.g., Tyrosine Kinases)
While various fused triazole heterocyclic systems are known to be kinase inhibitors, specific data detailing the inhibitory activity of 6-Chloro- nih.govnih.govsigmaaldrich.comtriazolo[3,4-a]phthalazine or its direct derivatives against tyrosine kinases were not prominent in the reviewed scientific literature.
Receptor Binding Affinities (e.g., GABA-A Receptors, Benzodiazepine (B76468) Receptors)
A significant area of investigation for nih.govnih.govsigmaaldrich.comtriazolo[3,4-a]phthalazine derivatives has been their interaction with the gamma-aminobutyric acid-A (GABA-A) receptor complex, specifically at the benzodiazepine binding site.
Certain 2-aryl-1,2,4-triazolo[3,4-a]-phthalazine-3(2H)-ones have been shown to displace ³H-diazepam from its specific binding sites on rat brain membranes, with Ki values comparable to reference benzodiazepines like diazepam and chlordiazepoxide. uni.lu However, the binding of these specific triazolones was not enhanced by GABA. uni.lu Similarly, 6-(alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines have also demonstrated the ability to displace diazepam from its binding sites in vitro. nih.gov
More detailed structure-activity relationship studies have identified derivatives with high affinity and selectivity for specific GABA-A receptor subtypes. For instance, the introduction of a benzyloxy group at the 6-position and a substituted phenyl group at the 3-position led to ligands with preferential binding for α3- and α5-containing GABA-A receptor subtypes over the α1 subtype. nih.govuni.lu Further optimization by replacing the 6-benzyloxy group with 2-pyridylmethoxy resulted in high-affinity ligands, although with some loss of selectivity. uni.lu
Table 1: Binding Affinities (Ki, nM) of nih.govnih.govsigmaaldrich.comtriazolo[3,4-a]phthalazine Derivatives at GABA-A Receptor Subtypes
| Compound Name | α1 Subtype (Ki, nM) | α2 Subtype (Ki, nM) | α3 Subtype (Ki, nM) | α5 Subtype (Ki, nM) | Source |
| 6-benzyloxy-3-(4-methoxy)phenyl-1,2,4-triazolo[3,4-a]phthalazine | 1400 | 850 | 170 | 72 | nih.govuni.lu |
| Analogue 10 (close analogue of the above) | 280 | 16 | 41 | 38 | nih.gov |
| 3-phenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazine | 2.7 | 1.7 | 0.71 | 0.33 | uni.lu |
Bromodomain Modulation (e.g., BRD4, BRD9, CREBBP)
The nih.govnih.govsigmaaldrich.comtriazolo[4,3-a]phthalazine scaffold, a close structural isomer, has been identified as a potent inhibitor of bromodomains, which are epigenetic readers recognizing acetylated lysine (B10760008) residues on histone proteins. nih.govsigmaaldrich.com These compounds inhibit not only the well-studied BET (Bromodomain and Extra-Terminal domain) family members like BRD4 but also bromodomains outside this family, such as BRD9 and CREBBP (CREB-binding protein). nih.govsigmaaldrich.com
The parent compound, 6-Chloro-3-methyl- nih.govnih.govsigmaaldrich.comtriazolo[3,4-a]phthalazine, serves as a key intermediate in the synthesis of these potent bromodomain inhibitors. nih.gov Studies have shown that certain derivatives can achieve submicromolar inhibitory concentrations. For example, one derivative (compound 50 in the cited study) was a promiscuous inhibitor of BRD4(1), BRD9, CECR2, and CREBBP, while others (compounds 51 and 53) showed a degree of selectivity. nih.gov These findings highlight the potential of the triazolophthalazine core as a valuable starting point for developing selective or mixed-pharmacology bromodomain inhibitors. nih.govsigmaaldrich.com
Table 2: Inhibition of Diverse Bromodomains by nih.govnih.govsigmaaldrich.comtriazolo[4,3-a]phthalazine Derivatives (IC50, µM)
| Compound | BRD4(1) (IC50, µM) | BRD9 (IC50, µM) | CREBBP (IC50, µM) | CECR2 (IC50, µM) | Source |
| Compound 50 | < 1 | < 1 | < 1 | < 1 | nih.gov |
| Compound 51 | < 1 | < 1 | < 1 | > 100 | nih.gov |
| Compound 53 | < 1 | < 1 | < 1 | 1-10 | nih.gov |
Note: The specific structures for compounds 50, 51, and 53 are detailed in the source publication. nih.gov
Voltage-Gated Calcium Channel Alpha2delta-1 Subunit Modulation
A series of nih.govnih.govsigmaaldrich.comtriazolo[3,4-a]phthalazine derivatives have been identified as high-affinity ligands for the alpha-2-delta-1 (α2δ-1) subunit of voltage-gated calcium channels. nih.gov This subunit is a key target for certain analgesic and anticonvulsant drugs. Structure-activity relationship studies led to the discovery of potent ligands, with one derivative achieving an IC50 value of 15 nM. nih.gov A radiolabeled version of a selective derivative was synthesized to confirm that these compounds bind to the same site as the established α2δ-1 ligand, gabapentin. nih.gov
Table 3: Inhibitory Potency (IC50) of nih.govnih.govsigmaaldrich.comtriazolo[3,4-a]phthalazine Derivatives at the α2δ-1 Subunit
| Compound | IC50 (nM) | Source |
| Derivative 20 | 15 | nih.gov |
| Derivative (S)-22 | 30 | nih.gov |
Note: The specific structures for derivatives 20 and (S)-22 are detailed in the source publication. nih.gov
Cellular and Subcellular Effects
The interactions at the molecular level translate into observable effects on cellular processes and signaling pathways.
Modulation of Intracellular Signaling Cascades (e.g., NF-κB Pathways)
While some novel 1,2,4-triazolo[3,4-a]phthalazine derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in certain cancer cell lines, the specific modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade by this class of compounds is not extensively detailed in the reviewed scientific literature. nih.gov The observed anticancer effects are linked to the induction of programmed cell death, but a direct mechanistic link to the NF-κB pathway has not been explicitly established in these studies. nih.gov
Pathways Leading to Apoptosis and Cell Cycle Perturbation
Active derivatives of 6-chloro- nih.govresearchgate.netnih.govtriazolo[3,4-a]phthalazine have been shown to be potent inducers of both apoptosis and cell cycle arrest in various human cancer cell lines. nih.govnih.gov This dual activity is a hallmark of many effective chemotherapeutic agents.
Flow cytometry analyses have revealed that certain novel 1,2,4-triazolo[3,4-a]phthalazine derivatives can halt the progression of the cell cycle at the G2/M phase. nih.govnih.gov For instance, one study identified a derivative, compound 11h , which induced cell cycle arrest at the G2/M checkpoint in the EC-9706 esophageal carcinoma cell line. nih.gov This was accompanied by the induction of early apoptosis. nih.gov Similarly, another potent derivative, compound IXb , was also found to arrest the cell cycle at the G2/M phase in HepG2 liver cancer cells, a finding that correlated with its ability to induce apoptosis. nih.govresearchgate.net The G2/M checkpoint is a critical regulatory point that prevents cells with damaged DNA from entering mitosis; its arrest can trigger apoptotic pathways if the damage is irreparable.
While studies on the parent compound are limited, research into structurally related triazole-containing heterocyclic systems provides further insight. For example, novel chalcone (B49325) derivatives of tetrahydro- nih.govresearchgate.netnih.govtriazolo[3,4-a]isoquinoline were found to arrest the cell cycle at the G1 phase, which prevents the cell from initiating DNA synthesis. nih.govresearchgate.net This was associated with the upregulation of pro-apoptotic genes like BAX, p53, and caspase-3, and the downregulation of the anti-apoptotic gene BCL2. nih.govresearchgate.net Another class of triazole derivatives, linked to theophylline, was observed to induce apoptosis by increasing the Bax/Bcl-2 ratio through the suppression of the Akt signaling pathway. nih.gov These findings in related compounds suggest that the triazole moiety is a key pharmacophore whose derivatives can modulate critical cell cycle and apoptotic proteins.
| Compound | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Compound 11h | EC-9706 (Esophageal Carcinoma) | Induces early apoptosis; arrests cell cycle at G2/M phase. | nih.gov |
| Compound IXb | HepG2 (Liver Carcinoma) | Induces apoptosis; arrests cell cycle at G2/M phase. | nih.govresearchgate.net |
Proposed Inhibition of Nucleic Acid Synthesis or Repair Mechanisms
A primary mechanism of action proposed for nih.govresearchgate.netnih.govtriazolo[3,4-a]phthalazine derivatives is the direct targeting of DNA and associated enzymes that are fundamental to nucleic acid synthesis and repair. nih.govnih.gov Several studies have designed and synthesized these compounds to act as both DNA intercalators and inhibitors of Topoisomerase II (Topo II). nih.govresearchgate.netnih.gov
DNA intercalation involves the insertion of the planar triazolophthalazine ring system between the base pairs of the DNA double helix. nih.gov This interaction can distort the helical structure, thereby retarding or inhibiting the processes of DNA replication and transcription, which ultimately leads to apoptosis. nih.gov Doxorubicin (B1662922), a well-known chemotherapy agent, functions partly through this intercalation mechanism. nih.gov The DNA binding affinity of a triazolophthalazine derivative, compound IXb , was found to be excellent, with an IC₅₀ value of 27.16 µM, which was superior to that of doxorubicin (IC₅₀ = 31.02 µM) in a competitive binding assay. nih.gov
| Compound | Activity | IC₅₀ Value (µM) | Target/Assay | Reference |
|---|---|---|---|---|
| Compound IXb | Cytotoxicity vs. HepG2 | 5.39 | Cancer Cell Line | nih.gov |
| Cytotoxicity vs. MCF-7 | 3.81 | Cancer Cell Line | nih.gov | |
| Cytotoxicity vs. HCT-116 | 4.38 | Cancer Cell Line | nih.gov | |
| DNA Binding Affinity | 27.16 | DNA/Methyl Green Assay | nih.gov | |
| Compound 9d | Topo II Inhibition | 7.02 | Enzyme Inhibition Assay | nih.govresearchgate.net |
| DNA Intercalation | 26.19 | DNA Binding Assay | nih.govresearchgate.net |
Preclinical Biological Activity Research on 6 Chloro 1 2 3 Triazolo 3,4 a Phthalazine Derivatives
Investigations into Antimicrobial Activity
The rise of drug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. biointerfaceresearch.com Derivatives of the nih.govnih.govnih.govtriazolo[3,4-a]phthalazine scaffold have been a focus of this search, with studies demonstrating their potential to inhibit the growth of various pathogenic bacteria and fungi.
A number of studies have highlighted the antibacterial potential of nih.govnih.govnih.govtriazolo[3,4-a]phthalazine derivatives against both Gram-positive and Gram-negative bacteria. nih.gov Research has shown that a series of newly synthesized 1,2,4-triazolo[3,4-a]phthalazine derivatives displayed inhibitory activity against Staphylococcus aureus. nih.govresearchgate.net In one study, a specific derivative, designated 5l, was effective against all tested bacterial strains. nih.gov The minimum inhibitory concentration (MIC) values for some of these derivatives against Staphylococcus aureus were reported to be in the range of 16-128 µg/mL. researchgate.net
Further studies have identified derivatives with potency comparable to established antibiotics. For instance, compounds referred to as 12b and 13b were found to be equipotent to ampicillin (B1664943) in their activity against Staphylococcus aureus. nih.gov The same study also identified compounds 10a and 10f, which demonstrated potency equal to ampicillin against Escherichia coli. nih.gov Another related series of compounds, triazolo[4,3-a]pyrazine derivatives, also showed notable antibacterial activity; compound 2e in this series exhibited strong efficacy against E. coli with a MIC of 16 μg/mL, comparable to ampicillin. mdpi.com The antibacterial spectrum of some triazine derivatives has been shown to include Pseudomonas aeruginosa, Klebsiella pneumoniae, Bacillus cereus, and Enterococcus faecalis. biointerfaceresearch.com
Table 1: Antibacterial Activity of Selected Triazolophthalazine Derivatives
| Compound | Bacterial Strain | Activity/MIC | Reference |
|---|---|---|---|
| Generic Derivatives | Staphylococcus aureus | 16-128 µg/mL | researchgate.net |
| Compound 12b | Staphylococcus aureus | Equipotent to Ampicillin | nih.gov |
| Compound 13b | Staphylococcus aureus | Equipotent to Ampicillin | nih.gov |
| Compound 10a | Escherichia coli | As potent as Ampicillin | nih.gov |
| Compound 10f | Escherichia coli | As potent as Ampicillin | nih.gov |
In addition to antibacterial effects, nih.govnih.govnih.govtriazolo[3,4-a]phthalazine derivatives have demonstrated noteworthy antifungal properties. One investigation revealed that a specific derivative, 5l, which showed broad-spectrum antibacterial action, was also active against all tested fungal strains. nih.gov Another study highlighted a derivative, 14b, which exhibited antifungal potency equivalent to the standard drug clotrimazole (B1669251) against the pathogenic yeast Candida albicans. nih.gov
Research into related heterocyclic structures further supports the antifungal potential of the triazole moiety. Studies on nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives confirmed their activity against Candida albicans. uran.ua A different class of related compounds, 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives, displayed significant antifungal activity against a range of plant-pathogenic fungi, including various species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae. nih.gov
Table 2: Antifungal Activity of Selected Triazolophthalazine Derivatives
| Compound | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Compound 5l | Various tested fungal strains | Inhibitory Activity | nih.gov |
| Compound 14b | Candida albicans | Equipotent to Clotrimazole | nih.gov |
Evaluation of Antitumor/Anticancer Potential
The search for more effective and selective anticancer agents has led to the investigation of numerous synthetic compounds, including derivatives of nih.govnih.govnih.govtriazolo[3,4-a]phthalazine. nih.govnih.gov These compounds have been evaluated for their ability to kill cancer cells, induce programmed cell death, and inhibit the cellular mechanisms that drive tumor growth.
Derivatives of nih.govnih.govnih.govtriazolo[3,4-a]phthalazine have demonstrated significant cytotoxic effects against a variety of human cancer cell lines in laboratory settings. One study detailed the synthesis of two novel series of these derivatives and their subsequent evaluation against four human cancer cell lines: MGC-803 (gastric cancer), EC-9706 (esophageal carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). nih.gov A standout from this research was compound 11h, which exhibited potent anticancer activity against all four cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 2.0 to 4.5 μM. nih.gov
Other research on related phthalazine (B143731) structures has also yielded promising results. A phthalazine derivative designated 4b was found to be highly potent against MCF-7 and HepG2 (liver cancer) cells, with IC50 values of 0.06 µM and 0.08 µM, respectively (note: original data in mM, converted for consistency). semanticscholar.org Another study focusing on phthalazine-based derivatives tested against HCT-116 (colon cancer) cells identified compounds 9c, 12b, and 13c as having potent cytotoxicity, with IC50 values of 1.58, 0.32, and 0.64 μM, respectively. rsc.org
Table 3: In Vitro Cytotoxicity (IC50) of Selected nih.govnih.govnih.govtriazolo[3,4-a]phthalazine and Related Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 11h | MGC-803 | 2.0 - 4.5 | nih.gov |
| EC-9706 | |||
| HeLa | |||
| MCF-7 | |||
| Compound 4b | MCF-7 | 0.06 | semanticscholar.org |
| HepG2 | 0.08 | ||
| Compound 9c | HCT-116 | 1.58 | rsc.org |
| Compound 12b | HCT-116 | 0.32 | |
| Compound 13c | HCT-116 | 0.64 |
A key characteristic of an effective anticancer drug is its ability to induce apoptosis, or programmed cell death, in malignant cells. Several derivatives of the nih.govnih.govnih.govtriazolo[3,4-a]phthalazine scaffold and related structures have been shown to possess this capability. For example, flow cytometry analysis of EC-9706 esophageal cancer cells treated with compound 11h revealed that it induced early-stage apoptosis. nih.gov
Similarly, a different phthalazine derivative, compound 4b, was found to induce early apoptosis in MCF-7 breast cancer cells at a rate more than 25 times that of untreated control cells. semanticscholar.org In another investigation, treatment with compound 12b triggered apoptosis in HCT-116 colon cancer cells, resulting in a 21.7-fold increase in apoptotic cells compared to the control group. rsc.org The mechanism of apoptosis induction can be confirmed through methods such as Hoechst staining, which reveals the characteristic fragmentation and condensation of chromatin in apoptotic cells. nih.gov
Beyond inducing apoptosis, these compounds can also inhibit cancer cell growth by interfering with the cell cycle. The progression of cells through distinct phases (G1, S, G2, M) is a tightly regulated process that is often dysregulated in cancer. Research has shown that compound 11h causes cell cycle arrest at the G2/M phase in EC-9706 cells, preventing them from dividing. nih.gov A similar effect was observed with compound 4b, which also led to an accumulation of MCF-7 cells in the G2/M phase of the cell cycle. semanticscholar.org
In contrast, compound 12b was found to arrest cell proliferation at the S-phase in HCT-116 cells. rsc.org A crucial mechanism underlying the anticancer effects of many phthalazine derivatives is the inhibition of specific enzymes critical for tumor growth and survival. Several studies have pointed to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis (the formation of new blood vessels that supply tumors). nih.govrsc.org For instance, compound 12b was shown to be a potent inhibitor of VEGFR2. rsc.org Another phthalazine derivative, 4b, also demonstrated high inhibitory activity against the VEGFR-2 enzyme. semanticscholar.org
Assessment of Anticonvulsant Activity
The triazolo-phthalazine nucleus is a well-established pharmacophore in the development of anticonvulsant agents, with many derivatives showing a high protection index in preclinical models. pharmatutor.org The core structure is of significant interest for its potential in treating neurological disorders like epilepsy. pharmatutor.orgnih.govisfcppharmaspire.com
Modulation of Neuronal Excitability and Seizure Pathways
Derivatives of 6-Chloro- nih.govpharmatutor.orgtandfonline.comtriazolo[3,4-a]phthalazine have been extensively studied for their ability to modulate neuronal excitability, a key factor in seizure generation. ijpsr.com The primary methods for evaluating this activity are the maximal electroshock (MES) test and chemically-induced seizure tests using agents like pentylenetetrazole (PTZ), isoniazid, thiosemicarbazide, and 3-mercaptopropionic acid. tandfonline.comnih.gov The MES test is a model for generalized tonic-clonic seizures, while chemical convulsants help elucidate the mechanism of action, such as interference with GABAergic neurotransmission. ijpsr.comnih.gov
Research has shown that many synthesized 6-substituted- nih.govpharmatutor.orgtandfonline.comtriazolo[3,4-a]phthalazine derivatives exhibit potent anticonvulsant effects in the MES screen. tandfonline.comnih.gov One particularly promising compound, 6-(3-(trifluoromethyl)benzyloxy)(1,2,4)triazolo(3,4-a)phthalazine (compound 14 in the study), demonstrated significant activity with a median effective dose (ED₅₀) of 9.3 mg/kg in the MES test. tandfonline.comnih.gov This compound also showed a broad spectrum of activity against seizures induced by PTZ, isoniazid, thiosemicarbazide, and 3-mercaptopropionic acid, suggesting a complex mechanism of action that may involve multiple seizure pathways. tandfonline.comnih.gov Another highly potent compound identified was N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine , with an ED₅₀ of 5.89 mg/kg, outperforming the reference drug carbamazepine. researchgate.net
The anticonvulsant action of these derivatives is often linked to their interaction with GABA receptors, particularly benzodiazepine (B76468) (BZD) receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system. frontiersin.org The structural features of these compounds allow them to modulate neuronal firing and prevent the spread of seizure discharges. ijpsr.com
| Compound | Test Model | Activity (ED₅₀) | Reference |
|---|---|---|---|
| 6-(3-(trifluoromethyl)benzyloxy)(1,2,4)triazolo(3,4-a)phthalazine | Maximal Electroshock (MES) | 9.3 mg/kg | tandfonline.comnih.gov |
| N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine | Maximal Electroshock (MES) | 5.89 mg/kg | researchgate.net |
| 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole | Maximal Electroshock (MES) | 11.4 mg/kg | researchgate.net |
| 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole | Subcutaneous Pentylenetetrazole (scPTZ) | 31.7 mg/kg | researchgate.net |
Research into Anti-inflammatory Properties
The nih.govpharmatutor.orgtandfonline.comtriazolo[3,4-a]phthalazine scaffold has also been identified as a fruitful matrix for developing novel anti-inflammatory agents. nih.govisfcppharmaspire.com Many derivatives exhibit potent anti-inflammatory profiles, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Inhibition of Inflammatory Mediators and Responses
Preclinical studies, often using the carrageenan-induced rat paw edema model, have demonstrated the anti-inflammatory efficacy of several triazolophthalazine derivatives. researchgate.net The mechanism of action is believed to involve the suppression of pro-inflammatory mediators. researchgate.net For instance, some benzenesulfonamide (B165840) derivatives of a related triazolotriazine scaffold were shown to reduce levels of cyclooxygenase-1 (COX-1) and COX-2, key enzymes in the inflammatory cascade. researchgate.net
A study on novel series of triazolophthalazine derivatives identified several compounds with anti-inflammatory activity comparable to the reference drug, indomethacin. nih.gov These compounds also showed a minimal ulcerogenic effect, a common side effect of traditional NSAIDs. nih.gov This suggests a potential for developing safer anti-inflammatory agents from this chemical class.
| Compound Series | Key Findings | Reference |
|---|---|---|
| Pyrazolinyl- and Pyrazolyl-triazolophthalazinones (e.g., 8b, 10c, 10f, 11b) | Showed anti-inflammatory activities comparable to indomethacin. | nih.gov |
| Triazolo[3,4-a]phthalazin-3-yl-pyridine-3-carbonitriles (12a) | Exhibited potent anti-inflammatory profiles. | nih.gov |
| Triazolo[3,4-a]phthalazin-3-yl)ethylthioacetic acids (13b) | Exhibited potent anti-inflammatory profiles. | nih.gov |
Exploration of Antidiabetic Potential
The phthalazine core, integrated with a triazole ring, has been explored for its potential in managing diabetes. ijpsr.comosf.io Research has focused on the synthesis of derivatives that can modulate glucose levels, a cornerstone of diabetes therapy. ijpsr.com
In Vitro Studies on Glucose Homeostasis Modulators
Researchers have synthesized substituted triazolo-phthalazine derivatives and evaluated their antidiabetic effects using models such as the oral glucose tolerance test in rats. ijpsr.com The search for new α-glucosidase inhibitors is a key strategy in diabetes research, as these agents can delay carbohydrate digestion and lower postprandial blood glucose levels. nih.gov
Studies on related pyrazole-phthalazine hybrids have shown that these compounds can be potent α-glucosidase inhibitors, with activity significantly higher than the standard drug, acarbose (B1664774). nih.gov For example, 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives have been investigated for their inhibitory effects against α-glucosidase in vitro. nih.gov One study identified 2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione as a particularly effective α-glucosidase inhibitor. nih.gov These findings highlight the potential of the broader phthalazine class, including triazolo-phthalazine derivatives, as modulators of glucose homeostasis. nih.govnih.gov
| Compound Class | Mechanism/Target | Key Findings | Reference |
|---|---|---|---|
| Substituted triazolo phthalazine derivatives | Oral Glucose Tolerance | Evaluated in STZ-induced diabetic rat models. | ijpsr.com |
| Pyrazole-phthalazine hybrids | α-glucosidase inhibition | Showed significantly higher activity than acarbose (IC₅₀ values from 13.66 to 494 µM). | nih.gov |
| 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives | α-glucosidase inhibition | Demonstrated satisfactory inhibitory effects. | nih.gov |
Other Noteworthy Biological Activities
Beyond the primary activities discussed, derivatives of nih.govpharmatutor.orgtandfonline.comtriazolo[3,4-a]phthalazine have demonstrated a range of other important biological effects in preclinical research, notably as antimicrobial and anticancer agents.
Antimicrobial Activity: Several studies have reported the synthesis of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives with significant antimicrobial properties. nih.govnih.gov Certain compounds were found to be as potent as the antibiotic ampicillin against E. coli and Staphylococcus aureus, and one derivative showed equipotency to the antifungal clotrimazole against Candida albicans. nih.gov This dual anti-inflammatory/antimicrobial activity presents a promising avenue for developing new therapeutic agents. nih.gov
Anticancer Activity: The nih.govpharmatutor.orgtandfonline.comtriazolo[3,4-a]phthalazine scaffold is also a recognized pharmacophore in anticancer drug design. researchgate.netekb.eg Researchers have designed and synthesized derivatives, evaluating their cytotoxic activities against various human cancer cell lines, including MGC-803 (gastric cancer), EC-9706 (esophageal cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). researchgate.net One compound, 11h from a specific study, showed good anticancer activity against all four cell lines, with IC₅₀ values ranging from 2.0 to 4.5 µM. researchgate.net Further investigation revealed that this compound could induce early apoptosis and cause cell cycle arrest at the G2/M phase. researchgate.net
Other research has identified triazolophthalazine derivatives as DNA intercalators and Topoisomerase II (Topo II) inhibitors. researchgate.netnih.gov Compound IXb from one such study exhibited potent cytotoxic activity against HepG2, MCF-7, and HCT-116 cancer cells, with greater potency than the reference drug doxorubicin (B1662922). researchgate.netnih.gov This compound also showed excellent DNA binding affinity and was a potent Topo II inhibitor, demonstrating a clear mechanism for its anticancer effects. researchgate.netnih.gov
Antihypertensive and Vasorelaxant Aspects
The phthalazine moiety is a well-established pharmacophore in cardiovascular medicine, with the notable example of Hydralazine, a known antihypertensive agent. Consequently, derivatives of the triazolophthalazine system have been investigated for similar effects.
Research into the antihypertensive potential of compounds structurally related to the triazolophthalazine scaffold has shown promising results in preclinical models. For instance, a series of 6-(substituted phenyl)-5-hydroxymethyl-4,5-dihydro-3(2H)pyridazinones were evaluated for their oral antihypertensive activity in rats. nih.gov Among the synthesized compounds, those with an amino or acetylamino group at the para position of the phenyl ring demonstrated a significant decrease in systolic blood pressure. nih.gov While not direct derivatives of 6-Chloro- researchgate.netnih.govnih.govtriazolo[3,4-a]phthalazine, these findings for the related pyridazinone core highlight the potential of nitrogen-containing heterocyclic systems in modulating blood pressure.
The vasorelaxant properties of phthalazine derivatives have also been a key area of investigation. The ability of a compound to induce relaxation of blood vessels is a primary mechanism for lowering blood pressure. In vitro studies on isolated rat aortic rings are a standard preclinical method to assess this activity. nih.govnih.gov A series of phthalazinone derivatives were shown to induce complete relaxation of rat aorta rings that were pre-contracted with phenylephrine. nih.gov The mechanism of vasorelaxation for related compounds has been explored, revealing potential involvement of endothelium-derived factors like nitric oxide (NO) and the inhibition of calcium influx into vascular smooth muscle cells. nih.gov For example, the vasorelaxant effect of some compounds is mediated through the inhibition of IP3-dependent calcium pathways and voltage-gated calcium channels. nih.gov
Table 1: Preclinical Antihypertensive and Vasorelaxant Activity of Related Heterocyclic Compounds This table presents data on related heterocyclic structures due to the limited specific preclinical data on 6-Chloro- researchgate.netnih.govnih.govtriazolo[3,4-a]phthalazine derivatives in the public domain.
| Compound Class | Specific Derivative Example | Preclinical Model | Observed Effect | Reference |
|---|---|---|---|---|
| Pyridazinones | 6-(4-aminophenyl)-5-hydroxymethyl-4,5-dihydro-3(2H)pyridazinone | Spontaneously Hypertensive Rats (SHR) | High decrease in systolic blood pressure | nih.gov |
| Phthalazinones | General series of phthalazinone derivatives | Isolated rat aorta rings | Total relaxation of phenylephrine-induced contraction | nih.gov |
| Pyridazines | 3-substituted-6-(3,5-dimethyl-1H-1,2,4-triazol-1-yl) pyridazines | Spontaneously Hypertensive Rats (SHR) | Moderate decrease in systolic blood pressure | nih.gov |
Antioxidant Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases, including cardiovascular disorders. researchgate.net Synthetic heterocyclic compounds, such as derivatives of 1,2,4-triazole (B32235), are recognized for their antioxidant potential. researchgate.net The antioxidant activity of triazolophthalazine derivatives has been evaluated through various in vitro assays.
The primary mechanisms by which these compounds exert their antioxidant effects include free radical scavenging and metal ion chelation. mdpi.com The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common in vitro method used to evaluate the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.netnih.gov A study on 3-substituted researchgate.netnih.govnih.govtriazolo[3,4-a]phthalazine derivatives demonstrated their potential as antioxidant agents using the DPPH model. researchgate.net Similarly, research on structurally related triazolothiadiazines and triazoloquinazolines has identified compounds with significant DPPH radical scavenging activity, sometimes comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). nih.govresearchgate.net
The antioxidant potency is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. researchgate.net For instance, certain triazoloquinazolines have demonstrated high efficacy in scavenging DPPH radicals. nih.gov The substitution pattern on the heterocyclic core plays a crucial role in the antioxidant capacity.
Table 2: In Vitro Antioxidant Activity of Triazolophthalazine Derivatives and Related Compounds
| Compound Series | Assay | Most Active Compound Example | IC50 (µM) | Standard | Standard IC50 (µM) | Reference |
|---|---|---|---|---|---|---|
| 3-Substituted researchgate.netnih.govnih.govtriazolo[3,4-a]phthalazines | DPPH Radical Scavenging | Not specified | Data not provided | Not specified | Data not provided | researchgate.net |
| 3-Substituted phenyl-6-phenyl-7H- researchgate.netnih.govnih.govtriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazines | DPPH Radical Scavenging | Compound 2e | Not specified, but noted as good activity | Ascorbic Acid | Not specified | researchgate.net |
| 3-Substituted phenyl-6-phenyl-7H- researchgate.netnih.govnih.govtriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazines | DPPH Radical Scavenging | Compound 2i | Not specified, but noted as good activity | Ascorbic Acid | Not specified | researchgate.net |
| Triazoloquinazolines | DPPH Radical Scavenging | Compound 30 | Not specified, but noted as high capacity | BHT | Not specified | nih.gov |
| Triazoloquinazolines | DPPH Radical Scavenging | Compound 36 | Not specified, but noted as high capacity | BHT | Not specified | nih.gov |
Computational and Chemoinformatics Approaches in 6 Chloro 1 2 3 Triazolo 3,4 a Phthalazine Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the molecular level.
In the study of triazolo[3,4-a]phthalazine derivatives, molecular docking simulations have been pivotal in identifying potential biological targets and elucidating binding modes. For instance, novel derivatives of triazolo[3,4-a]phthalazine have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.govbenthamscience.com Molecular docking studies revealed that these compounds could fit into the ATP-binding site of the VEGFR-2 kinase domain. nih.govbenthamscience.com
The binding interactions of these derivatives often involve the formation of hydrogen bonds with key amino acid residues in the active site, such as Cys919 and Asp1046, as well as hydrophobic interactions with other residues. nih.gov The docking scores, which estimate the binding affinity, have shown a strong correlation with the experimentally determined inhibitory activities. For example, a series of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives exhibited promising anticancer activities, and their docking studies supported the observed biological data. nih.gov
| Compound Derivative | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
| Triazolo[3,4-a]phthalazine derivative | VEGFR-2 | Cys919, Asp1046 | Not explicitly stated in provided text |
| Chlorophthalazine derivative | PARP-1 | Not explicitly stated in provided text | - |
| nih.govbenthamscience.comresearchgate.netTriazolo[1,5-b]isoquinoline derivative | MELK | Not explicitly stated in provided text | Not explicitly stated in provided text |
This table is generated based on findings from related phthalazine (B143731) derivatives as direct data for 6-Chloro- nih.govbenthamscience.comresearchgate.nettriazolo[3,4-a]phthalazine was not available in the search results.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds.
For phthalazine derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for their activity as VEGFR-2 inhibitors. researchgate.net These studies utilize methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. The models are based on aligning a series of compounds and calculating their steric and electrostatic fields.
The generated QSAR models have shown good statistical significance and predictive ability, indicating their reliability in predicting the anticancer activity of new phthalazine derivatives. researchgate.net The contour maps generated from these models provide insights into which regions of the molecule can be modified to enhance activity. For example, the models might suggest that bulky substituents in a particular position could increase activity, while electronegative groups in another region might be detrimental. Such insights are invaluable for the rational design of more potent analogs. researchgate.net
Pharmacophore Modeling for De Novo Design and Optimization
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. This model can then be used to design new molecules with improved potency and selectivity.
In the context of triazolo-fused heterocyclic systems, pharmacophore models have been developed to guide the design of new anticancer agents. researchgate.net These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. By understanding the key pharmacophoric features required for interaction with a biological target, medicinal chemists can design novel scaffolds that incorporate these features, leading to the discovery of new classes of bioactive compounds. researchgate.net
For instance, a pharmacophore model for VEGFR-2 inhibitors might consist of a hydrogen bond acceptor feature that interacts with the hinge region of the kinase, a hydrophobic group that occupies a hydrophobic pocket, and an aromatic ring that forms pi-stacking interactions. tandfonline.com Such models serve as a blueprint for the de novo design of new triazolo[3,4-a]phthalazine derivatives with potentially enhanced biological activity.
Virtual Screening for Identification of Novel Bioactive Scaffolds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. frontiersin.org This method has been successfully employed to identify novel chemotypes for various biological targets.
In the search for new kinase inhibitors, consensus-based virtual screening workflows, which combine multiple screening concepts like docking, pharmacophore, and shape screening, have been utilized. nih.gov Such an approach was used to screen an in-house compound library to discover new Maternal Embryonic Leucine-zipper Kinase (MELK) inhibitor chemotypes, which led to the identification of nih.govbenthamscience.comresearchgate.nettriazolo[1,5-b]isoquinolines as a new structural class of MELK inhibitors. nih.govnih.gov
This demonstrates the power of virtual screening in identifying novel bioactive scaffolds from large chemical libraries. nih.govnih.gov Similar strategies could be applied to libraries containing the 6-Chloro- nih.govbenthamscience.comresearchgate.nettriazolo[3,4-a]phthalazine scaffold to identify new biological targets and potential therapeutic applications for this class of compounds.
| Virtual Screening Approach | Target | Identified Chemotype |
| Consensus-based (docking, pharmacophore, shape) | MELK Kinase | nih.govbenthamscience.comresearchgate.netTriazolo[1,5-b]isoquinolines |
| Docking Screen | STAT3 N-terminal domain | Cell-permeable small-molecule inhibitors |
This table is generated based on findings from virtual screening of various chemical libraries as direct data for 6-Chloro- nih.govbenthamscience.comresearchgate.nettriazolo[3,4-a]phthalazine was not available in the search results.
Prediction of Molecular Properties for Optimization
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. In silico ADMET prediction allows for the early identification of compounds with potential liabilities, thereby reducing the attrition rate in later stages of drug development.
For novel triazolo[3,4-a]phthalazine derivatives, in silico ADMET profiles have been calculated to assess their drug-likeness. nih.govbenthamscience.com These studies predict various properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. The results of these predictions help in prioritizing compounds for further development and in guiding structural modifications to improve their pharmacokinetic profiles. nih.govbenthamscience.com
For example, a study on novel triazolo[3,4-a]phthalazine derivatives targeting VEGFR-2 showed that most of the designed compounds exhibited a good ADMET profile, suggesting their potential as orally bioavailable drug candidates. nih.govbenthamscience.com
| Predicted Property | Significance in Drug Discovery |
| Aqueous Solubility | Affects absorption and formulation |
| Intestinal Absorption | Determines oral bioavailability |
| Blood-Brain Barrier Penetration | Crucial for CNS-targeting drugs |
| Cytochrome P450 Inhibition | Predicts potential for drug-drug interactions |
| Toxicity | Early indicator of potential adverse effects |
This table outlines the significance of various predicted molecular properties in the drug discovery process.
Future Research Directions and Prospects for 6 Chloro 1 2 3 Triazolo 3,4 a Phthalazine Derivatives
Development of Novel Synthetic Pathways for Enhanced Chemical Space Exploration
The exploration of the chemical space surrounding the 6-chloro- researchgate.netacs.orgnih.govtriazolo[3,4-a]phthalazine core is fundamental to unlocking its full therapeutic potential. While existing synthetic routes have successfully produced potent molecules, future research should focus on developing more innovative and efficient synthetic strategies.
A key direction is the creation of synthetic pathways that allow for late-stage diversification. This approach enables the rapid generation of a wide range of analogues from a common, advanced intermediate, which is crucial for establishing robust structure-activity relationships (SAR). For instance, synthetic schemes have been designed to produce sulfonamide variants from a common aniline (B41778) intermediate, which could be adapted and expanded. acs.org Further development could involve employing modern synthetic methodologies such as C-H activation, flow chemistry, and multicomponent reactions. These techniques can provide access to novel chemical matter that is not readily achievable through traditional methods, potentially leading to derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Moreover, leveraging combinatorial chemistry and DNA-encoded libraries can vastly expand the number of derivatives synthesized and screened. nih.gov By combining diverse sets of building blocks through established reaction rules, vast virtual and real libraries containing billions of compounds can be generated, dramatically increasing the probability of identifying novel hits for various biological targets. youtube.com
Table 1: Potential Synthetic Strategies for Chemical Space Expansion
| Synthetic Strategy | Objective | Potential Advantage | Relevant Research Area |
|---|---|---|---|
| Late-Stage Functionalization | Rapid generation of diverse analogues from a common intermediate. | Efficient SAR exploration and optimization of lead compounds. | Synthesis of sulfonamide and other variants. acs.org |
| Flow Chemistry | Improved reaction control, safety, and scalability. | Faster reaction times and access to novel reaction conditions. | General advanced organic synthesis. |
| Combinatorial Chemistry | Systematic creation of large, focused libraries of compounds. | High-throughput synthesis and screening. nih.gov | Generation of novel triazolophthalazine libraries. youtube.com |
| Multicomponent Reactions | Synthesis of complex molecules in a single step from three or more reactants. | Increased molecular complexity and synthetic efficiency. | Accessing novel heterocyclic systems attached to the core scaffold. |
Identification of Undiscovered Biological Targets and Therapeutic Opportunities
Derivatives of the researchgate.netacs.orgnih.govtriazolo[3,4-a]phthalazine scaffold have already been identified as potent agents against several key biological targets. However, the full spectrum of their therapeutic applications remains to be explored.
Initial research has successfully identified these compounds as promising anticancer agents, acting as DNA intercalators and Topoisomerase II inhibitors. nih.gov Further studies have revealed their activity as inhibitors of bromodomains, including BRD4, BRD9, and CREBBP, which are crucial targets in oncology. acs.org The discovery that these derivatives can also inhibit p300/CBP-associated factor (PCAF) opens another avenue for epigenetic-based cancer therapy. nih.govnih.gov Beyond cancer, some derivatives have shown antimicrobial activity, suggesting their potential use against infectious diseases. nih.gov
Future research should aim to systematically screen these compounds against a broader range of biological targets. Given the wide-ranging activities of related nitrogen-containing heterocycles like 1,2,4-triazines, which exhibit anti-inflammatory, antimalarial, and antiviral properties, it is plausible that triazolophthalazine derivatives could be effective in these areas as well. researchgate.netmdpi.com High-throughput screening against panels of kinases, proteases, and other enzymes could uncover entirely new mechanisms of action and therapeutic opportunities. For example, the structural similarity to compounds that inhibit cyclin-dependent kinases (CDKs) or tyrosinase suggests these could be fruitful areas of investigation. mdpi.com
Table 2: Known and Potential Biological Targets for Triazolophthalazine Derivatives
| Target Class | Specific Target/Activity | Therapeutic Area | Status |
|---|---|---|---|
| Epigenetic Modulators | Bromodomains (BRD4, BRD9, CREBBP) | Oncology | Identified. acs.org |
| Epigenetic Modulators | PCAF | Oncology | Identified. nih.govnih.gov |
| DNA-Interacting Agents | Topoisomerase II | Oncology | Identified. nih.gov |
| Antimicrobial Targets | Bacterial Strains (e.g., S. aureus) | Infectious Disease | Identified. nih.gov |
| Kinases | Cyclin-Dependent Kinases (CDKs) | Oncology | Potential. mdpi.com |
| Enzymes | Tyrosinase | Dermatology, Oncology | Potential. mdpi.com |
| Inflammatory Mediators | Cyclooxygenase (COX) | Anti-inflammatory | Potential. researchgate.net |
Integration of Advanced Computational and Artificial Intelligence Methodologies
The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the discovery and development of triazolophthalazine derivatives. nih.gov These advanced methodologies can accelerate the design-synthesize-test cycle, reduce costs, and improve the quality of drug candidates. nih.gov
Molecular docking studies have already been employed to understand the binding patterns of these compounds with targets like Topoisomerase II and PCAF. nih.govnih.gov Future work should expand the use of structure-based drug design (SBDD) and ligand-based approaches. nih.gov AI and machine learning (ML) models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel, un-synthesized compounds. nih.govmdpi.com
Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), offer the exciting prospect of de novo drug design. springernature.com These tools can generate novel molecular structures optimized for specific properties, moving beyond simple library screening to create truly innovative drug candidates. nih.gov Furthermore, AI can assist in planning synthetic routes, predicting reaction outcomes, and making the synthesis of complex molecules more efficient. nih.gov
Strategies for Overcoming Synthetic and Biological Challenges
Despite the promise of triazolophthalazine derivatives, researchers face several challenges that must be addressed to translate these compounds into clinical candidates. Key hurdles include poor solubility, off-target effects, and the emergence of drug resistance.
A significant challenge for some potent analogues has been poor aqueous solubility, which can hinder bioavailability and formulation. acs.org A successful strategy to mitigate this involved replacing lipophilic methyl groups with more polar moieties like N-morpholino or 4-methylpiperazinyl groups, which improved solubility without sacrificing potency. acs.org Future work should continue to explore bioisosteric replacements and the incorporation of polar functional groups to enhance the drug-like properties of lead compounds.
Achieving high selectivity for a specific biological target over closely related ones is another critical challenge. A lack of selectivity can lead to off-target toxicities. Future design strategies must increasingly leverage structural biology and computational modeling to design derivatives that exploit subtle differences in the target binding sites. semanticscholar.org This can involve creating more rigid structures or introducing specific interactions that are only possible with the intended target. The lack of significant biological activity in some early derivatives has been overcome by further functionalization, indicating that persistent optimization is key. mdpi.com
Collaborative Research Frameworks in Medicinal Chemistry
The complexity and cost of modern drug discovery necessitate a collaborative approach. Advancing the field of triazolophthalazine derivatives will require robust partnerships between academic institutions, pharmaceutical companies, and specialized contract research organizations (CROs) or contract development and manufacturing organizations (CDMOs). researchgate.net
Academic labs often excel at breakthrough basic research and target validation. schrodinger.com Industry partners, including major pharmaceutical companies and specialized firms like Schrödinger, can provide access to industry-leading computational platforms, high-throughput screening capabilities, and the expertise required for preclinical and clinical development. schrodinger.com Such collaborations can accelerate the translation of promising academic discoveries into viable drug candidates. schrodinger.com
These partnerships are increasingly crucial as they leverage complementary strengths: the innovation and novel target identification from academia and the drug development experience and resources of industry. researchgate.net Frameworks like requests for proposals (RFPs) from industry to academia are becoming more common, aiming to fund and support translational research for diseases with unmet needs. schrodinger.com Fostering these interdisciplinary and cross-sectoral collaborations will be essential for navigating the long and complex path from a promising molecule to a market-approved therapeutic.
Q & A
Q. What are the standard synthetic routes for 6-chloro-[1,2,4]triazolo[3,4-a]phthalazine, and how are intermediates characterized?
The compound is typically synthesized via catalytic dehydrogenative cyclization of hydrazones derived from 1-hydrazino-4-phenylphthalazine or 4-benzyl-1-hydrazinophthalazine. For example, reacting 1-chloro-4-hydrazinylphthalazine with propanoic acid under reflux yields 6-chloro-3-ethyl-triazolophthalazine, confirmed by IR (C=N absorption at ~1615 cm⁻¹) and PMR (aromatic proton signals at δ8.95–7.52 ppm) . Key intermediates like hydrazones are characterized by deuteratable NH signals (δ10.52–10.90 ppm) and azido functions (2130 cm⁻¹) .
Q. How are preliminary biological activities (e.g., anticonvulsant, antimicrobial) evaluated for this compound?
Anticonvulsant activity is assessed using the maximal electroshock (MES) test and neurotoxicity via the Rotarod test. For example, 6-(4-chlorobenzyloxy)-triazolophthalazine showed an ED₅₀ of 7.1 mg/kg and a protective index (PI) of 5.2 in mice . Antimicrobial screening involves agar diffusion assays against pathogens like Staphylococcus aureus and Candida albicans, with MIC values compared to standard drugs .
Q. What analytical methods are critical for purity assessment and structural confirmation?
High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) validate molecular formulas (e.g., C₁₄H₉N₅ requires 67.75% C, 3.90% H, 28.80% N) . IR confirms functional groups (e.g., C=N at 1615 cm⁻¹), while PMR identifies substituent patterns (e.g., aromatic multiplicity and integration) .
Advanced Research Questions
Q. How can structural modifications enhance the anticonvulsant activity of 6-chloro-triazolophthalazine derivatives?
Introducing alkoxy or aryloxy groups at position 6 significantly improves activity. For instance, 6-heptyloxy-triazolophthalazine (ED₅₀ = 11.0 mg/kg, PI = 8.0) outperforms the parent compound by enhancing GABAergic neurotransmission, validated via pentylenetetrazole-induced seizure models . Computational docking studies suggest that bulky substituents (e.g., 4-chlorobenzyl) optimize hydrophobic interactions with GABA-A receptors .
Q. What contradictions exist in structure-activity relationships (SAR) for anticancer derivatives, and how can they be resolved?
While some 6-aryl-triazolophthalazines show potent VEGFR-2 inhibition (e.g., compound 6o: IC₅₀ = 0.1 µM), others with similar substituents exhibit weak activity. This discrepancy may arise from steric hindrance or metabolic instability. Resolving this requires pharmacokinetic profiling (e.g., microsomal stability assays) and molecular dynamics simulations to assess binding flexibility .
Q. What methodologies are used to evaluate multi-target mechanisms in anticancer research?
Beyond VEGFR-2 inhibition, compounds are screened for kinase selectivity (e.g., EGFR, PDGFR) using radiometric assays. For example, triazolophthalazine 6o also inhibits c-Kit (IC₅₀ = 0.28 µM), suggesting polypharmacology. Transcriptomic profiling (RNA-seq) and apoptosis assays (Annexin V/PI staining) further elucidate mechanisms .
Q. How can conflicting data on antimicrobial efficacy be addressed?
Discrepancies in MIC values across studies may stem from assay conditions (e.g., broth microdilution vs. disk diffusion). Standardizing protocols (CLSI guidelines) and testing against efflux pump-deficient strains (e.g., E. coli ATCC 25922) can clarify intrinsic activity. Synergy studies with colistin or azoles may also enhance reproducibility .
Methodological Recommendations
- Synthetic Optimization : Use nano-Bi₂O₃ catalysts to improve cyclization yields (e.g., 78% for bis-triazolophthalazines) and reduce reaction times .
- Biological Profiling : Combine in vivo MES tests with ex vivo brain GABA level measurements to validate anticonvulsant mechanisms .
- Data Conflict Resolution : Apply multivariate analysis (e.g., PCA) to SAR datasets, integrating physicochemical parameters (logP, polar surface area) and in silico ADMET predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
